molecular formula C26H33ClN4O5S2 B2714754 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1321875-29-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2714754
CAS RN: 1321875-29-9
M. Wt: 581.14
InChI Key: CGDQNFWDYBCQEB-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O5S2 and its molecular weight is 581.14. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for metals. For instance, certain benzothiazole derivatives were synthesized and found to significantly inhibit steel corrosion in acidic solutions, highlighting their potential in protecting industrial materials (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Some studies have focused on the synthesis and biological evaluation of benzothiazole derivatives for antimicrobial and antifungal activities. These compounds demonstrated effectiveness against various gram-positive and gram-negative bacteria as well as fungi, suggesting their potential in developing new antimicrobial agents (Patel et al., 2015).

Chemical Synthesis and Heterocyclic Chemistry

Research has also explored the use of related compounds in the synthesis of diverse chemical libraries. These studies involve reactions such as alkylation and ring closure to generate structurally diverse compounds, indicating the role of such derivatives in advancing synthetic chemistry methodologies (Roman, 2013).

Biological Activity and Potential Therapeutics

Further investigations have revealed the potential of benzothiazole and related derivatives in various biological applications, including anti-inflammatory, antioxidant, and antitumor activities. These compounds' mechanisms of action and effects on cellular processes are subjects of ongoing research, underscoring their significance in developing novel therapeutic agents (Kendre et al., 2015; Shalai et al., 2021).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-28(2)12-7-15-30(26-27-21-16-22-23(35-18-34-22)17-24(21)36-26)25(31)19-8-10-20(11-9-19)37(32,33)29-13-5-3-4-6-14-29;/h8-11,16-17H,3-7,12-15,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDQNFWDYBCQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

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